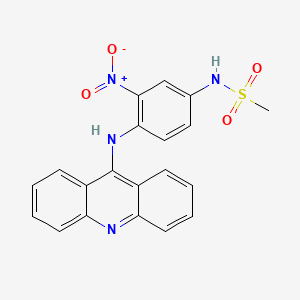
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- is a complex organic compound with a molecular formula of C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a nitrophenyl group, and a methanesulfonamide group
准备方法
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine moiety can be synthesized through a series of condensation reactions involving anthranilic acid and glycerol.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Formation of Methanesulfonamide:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and controlled temperatures to ensure the desired products are formed.
科学研究应用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential as a fluorescent probe due to its acridine moiety, which exhibits strong fluorescence properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also targets specific enzymes involved in DNA replication and repair, further enhancing its anticancer activity.
相似化合物的比较
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- can be compared with other similar compounds, such as:
N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide: This compound has a methoxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
72738-99-9 |
|---|---|
分子式 |
C20H16N4O4S |
分子量 |
408.4 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)-3-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c1-29(27,28)23-13-10-11-18(19(12-13)24(25)26)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23H,1H3,(H,21,22) |
InChI 键 |
KQZDWVBXXIFGMC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


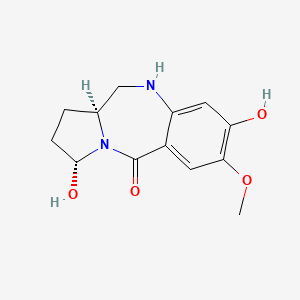

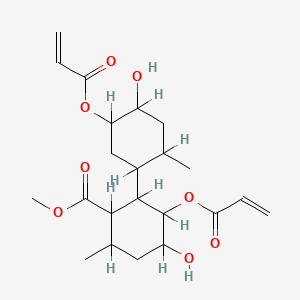
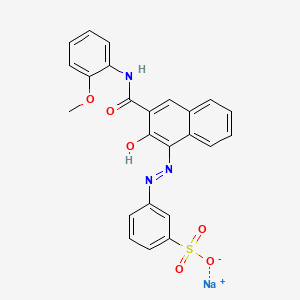
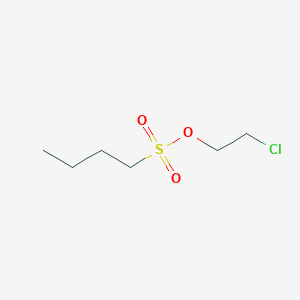


![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
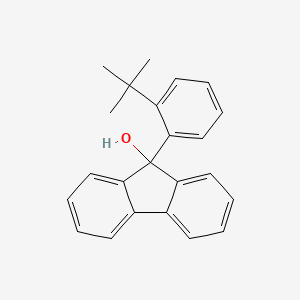
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
